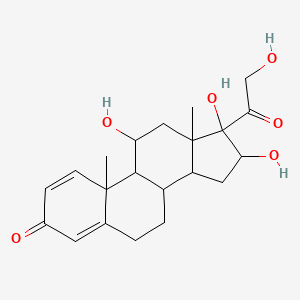

(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione

Description

The compound (11β,16α)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione (IUPAC name) is a synthetic corticosteroid derivative, also known as 16α-Hydroxyprednisolone . It features a pregnane backbone with hydroxyl groups at positions 11β, 16α, 17, and 21, and a 1,4-diene-3,20-dione system. Key properties include:

This compound is a metabolite of budesonide and is identified as a pharmaceutical impurity (Budesonide Impurity A) . It lacks halogen substitutions or acetal groups, distinguishing it from many glucocorticoid analogs.

Properties

IUPAC Name |

11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKYBDYVXDAYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Subsequent Dehalogenation

A prominent method involves the halogenation of 16,17,21-trihydroxy pregna-1,4,9(11)-triene-3,20-diketone-21-acetic ester (Compound I) using N-bromosuccinimide (NBS) in the presence of HClO₄. This step introduces a bromine atom at position 9, forming 11,16,17,21-tetrahydroxypregna-1,4-diene-9-bromo-3,20-dione-11-formate-21-acetate (Compound II). The reaction is conducted in N,N-dimethylformamide (DMF) at 0–5°C to minimize side reactions.

Dehalogenation is achieved using a tin powder-azobisisobutyronitrile (AIBN) system with mercaptoacetic acid as a hydrogen donor. This step removes the bromine atom while preserving the stereochemical integrity of the 16α-hydroxyl group. The optimized conditions (0–45°C, 2–6 hours) yield 11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione-11-formate-21-acetate (Compound III) with a reported purity of >95%.

Table 1: Key Parameters for Bromination-Dehalogenation

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Halogenating Agent | N-Bromosuccinimide (NBS) | Introduces bromine at C9 |

| Solvent | N,N-Dimethylformamide (DMF) | Facilitates homogeneous reaction |

| Temperature (Halogenation) | 0–5°C | Controls exothermic side reactions |

| Dehalogenation Reagent | Tin Powder + AIBN | Removes bromine atom |

| Hydrogen Donor | Mercaptoacetic Acid | Supplies hydrogen for reduction |

| Yield (Overall) | 78–82% | Post-hydrolysis efficiency |

Hydrolysis and Neutralization

Compound III undergoes alkaline hydrolysis using 5–20% NaOH at −5–15°C to cleave the acetate and formate esters. Subsequent neutralization with acetic acid (pH 6–7) yields 16α-hydroxyprednisolone. This step is critical for avoiding epimerization at C16, which could compromise biological activity.

Oxidation and Hydrolysis of Acetate Intermediates

Oxidative Dihydroxylation

Patent EP0355859B1 describes a method starting with 16α,17α-acetals of pregnane derivatives. The diene intermediate is oxidized using sodium hypochlorite (NaClO) in a dichloromethane-ethanol solvent system. The reaction proceeds at 15°C for 24 hours, followed by sodium bisulfite quenching to eliminate excess oxidant.

Key Reaction:

Solvent-Mediated Hydrolysis

Crude 16α-hydroxyprednisolone acetate is dissolved in dichloromethane-methanol (1:1) and treated with 10% sodium sulfite at 0°C. Sulfuric acid neutralization and solvent removal yield the final product with a melting point of 228–230°C. This method emphasizes the role of solvent polarity in stabilizing intermediates during hydrolysis.

Catalytic Reduction Techniques

Chromium-Based Catalysts

Alternative approaches employ chromium salts (e.g., CrCl₂ or chromium acetate) with zinc powder as reducing agents. These systems facilitate dehalogenation at milder temperatures (25–30°C) compared to tin-based methods, reducing energy consumption. However, chromium residues necessitate rigorous purification, limiting industrial scalability.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Bromination-Dehalogenation | High purity (>95%), scalable | Requires toxic brominating agents | 78–82% |

| Oxidative Hydrolysis | Avoids halogen use, simpler workflow | Lower yield (65–70%) | 65–70% |

| Chromium Catalysis | Milder conditions | Chromium contamination risks | 70–75% |

Challenges and Optimization Strategies

Stereochemical Control

The 16α-hydroxyl group’s configuration is crucial for biological activity. Methods using bulky solvents (e.g., DMF) or low temperatures (−5°C) enhance stereoselectivity by slowing epimerization.

Chemical Reactions Analysis

Types of Reactions

(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties :

As a metabolite of Budesonide, which is widely used as an anti-inflammatory agent in the treatment of asthma and chronic obstructive pulmonary disease (COPD), 16α-hydroxyprednisolone exhibits similar properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which makes it valuable in treating inflammatory conditions.

Glucocorticoid Activity :

The compound demonstrates glucocorticoid activity, which is crucial for managing autoimmune diseases and conditions characterized by excessive inflammation. Its efficacy in reducing inflammation has been explored in various clinical studies.

Veterinary Medicine

In veterinary medicine, the compound is utilized for its anti-inflammatory effects in animals. It is particularly effective in treating conditions such as allergies and other inflammatory diseases in pets and livestock.

Research on Metabolic Pathways

16α-hydroxyprednisolone serves as a significant marker in studies investigating the metabolic pathways of steroid hormones. Understanding its synthesis and degradation can provide insights into steroid metabolism and its implications for health and disease.

Case Study 1: Efficacy in Asthma Management

A clinical trial investigated the effectiveness of Budesonide and its metabolites, including 16α-hydroxyprednisolone, in asthma patients. The results indicated a significant reduction in asthma exacerbations and improved lung function among participants receiving treatment with Budesonide.

Case Study 2: Anti-inflammatory Effects in Dogs

A study conducted on dogs with allergic dermatitis demonstrated that treatment with 16α-hydroxyprednisolone resulted in a marked decrease in clinical signs of inflammation and improved quality of life for the animals involved.

Mechanism of Action

The mechanism of action of (11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This modulation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between the target compound and its analogs:

Key Findings from Comparative Studies

Metabolic Pathways :

- 16α-Hydroxyprednisolone is a major metabolite of budesonide in human liver preparations, formed via cleavage of the 16α,17α-butylidenedioxy group . This metabolic activation explains budesonide’s prolonged local anti-inflammatory effects.

- Unlike desonide (16α,17α-isopropylidenedioxy analog), budesonide’s acetal group is selectively cleaved, highlighting substrate-specific metabolism .

Impact of Halogenation: Fluorination (e.g., in triamcinolone, betamethasone) increases glucocorticoid receptor affinity and potency but elevates risks of systemic side effects (e.g., adrenal suppression) . The absence of halogens in 16α-hydroxyprednisolone may reduce potency but improve safety for localized applications.

Steric and Stereochemical Effects: The 16α-hydroxyl group in the target compound introduces steric hindrance, altering receptor binding compared to 16β-methyl analogs (e.g., betamethasone) . Triamcinolone’s 9α-fluoro and 16α-OH groups undergo base- or metal-catalyzed rearrangements, forming diastereomers with distinct bioactivities .

Stability and Degradation :

- 16α-Hydroxyprednisolone lacks labile acetal or halogen groups, enhancing stability compared to budesonide or mometasone .

Biological Activity

(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione, commonly known as 16α-Hydroxyprednisolone, is a steroid compound with significant biological activity primarily associated with its anti-inflammatory properties. This compound is a metabolite of Budesonide and plays a crucial role in various therapeutic applications.

- Molecular Formula : C21H28O6

- Molecular Weight : 376.44 g/mol

- Melting Point : 235-238 °C

- Boiling Point : Predicted at 591.5±50.0 °C

- Density : 1.38±0.1 g/cm³

Biological Activity

The biological activity of this compound is primarily characterized by its anti-inflammatory effects. It exhibits glucocorticoid properties similar to other corticosteroids but with variations in potency and side effect profiles.

The compound functions by binding to glucocorticoid receptors in various tissues, leading to the modulation of gene expression involved in inflammation and immune responses. This action results in:

- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1 and TNF-alpha.

- Suppression of immune cell activation : Decreases the activity and proliferation of immune cells like T lymphocytes and macrophages.

- Stabilization of lysosomal membranes : Prevents the release of enzymes that contribute to tissue damage during inflammation.

Case Studies

- Anti-inflammatory Efficacy :

- Pharmacokinetics :

- Clinical Applications :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Anti-inflammatory Potency | Half-life |

|---|---|---|---|

| (11beta,16alpha)-Tetrahydroxypregna | 376.44 g/mol | High | 2-4 hours |

| Budesonide | 430.53 g/mol | Very High | 2 hours |

| Prednisolone | 360.43 g/mol | Moderate | 3-5 hours |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (11β,16α)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione, and what critical parameters influence yield and purity?

- The synthesis typically involves selective hydroxylation of prednisolone derivatives at the C16α position. Key steps include protecting the 17α-hydroxyl group to prevent undesired side reactions and using oxidizing agents like pyridinium chlorochromate (PCC) for controlled oxidation. Critical parameters include reaction temperature (maintained below 25°C to avoid epimerization) and purification via reversed-phase HPLC to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming stereochemistry at C11β and C16α. Key signals include the C3 ketone (δ ~200 ppm in ¹³C NMR) and the C1-C4 diene system (δ 5.5–6.5 ppm in ¹H NMR) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention times should align with reference standards (e.g., ~8.2 minutes under these conditions) .

Q. How does the stereochemical configuration at C11 and C16 impact its glucocorticoid receptor binding affinity compared to related corticosteroids?

- The 11β-hydroxyl group is critical for hydrogen bonding with glucocorticoid receptor residues (e.g., Gln570), while the 16α-methyl or hydroxyl group reduces mineralocorticoid activity. Compared to dexamethasone (16α-methyl), the 16α-hydroxyl group in this compound may lower lipophilicity, altering membrane permeability and receptor residency time .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported metabolic stability data of this compound across different in vitro models?

- Discrepancies often arise from variations in liver microsome preparations (e.g., species-specific CYP450 isoforms). Use orthogonal assays:

- Human hepatocyte assays to assess phase I/II metabolism.

- Stable isotope labeling (e.g., deuterium at C6) to track metabolic pathways via LC-MS/MS .

Q. How can researchers differentiate between isomeric impurities and degradation products during HPLC analysis, and what column chemistries are recommended?

- Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomeric impurities (e.g., 16β-hydroxyl vs. 16α-hydroxyl isomers).

- For degradation products , use tandem MS to identify fragmentation patterns. For example, dehydration products (loss of H₂O, Δm/z = -18) show distinct MS² profiles compared to oxidation byproducts .

- Column recommendation : Poroshell 120 EC-C18 (2.7 µm particle size) for high-resolution separation of polar degradation products .

Q. What in silico modeling approaches are validated for predicting the pharmacokinetic properties of this compound, and how do they correlate with empirical data?

- Physiologically Based Pharmacokinetic (PBPK) models in software like GastroPlus® incorporate logP (1.9), solubility (0.12 mg/mL in water), and permeability (Caco-2 assay: Papp = 4.8 × 10⁻⁶ cm/s).

- Molecular dynamics simulations (e.g., GROMACS) predict binding free energy (ΔG) to serum albumin, correlating with experimental plasma protein binding (~85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.